Welcome to the BenchChem Online Store!
molecular formula C12H22N2OSi B8441817 3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine

3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine

Cat. No. B8441817
M. Wt: 238.40 g/mol
InChI Key: CZYMJGIPFRUOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07217724B2

Procedure details

To a solution of 2-{[tert-butyl(dimethyl)silyl]oxy}-6-nitroaniline (8.5 g, 31.7 mmol) in tetrahydrofuran (100 mL) is added a 10% palladium on carbon (50% wet, 8.2 g), and the mixture is vigorously stirred under hydrogen atmosphere at room temperature for one hour. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The obtained residue is purified by silica gel column chromatography (ethyl acetate/n-hexane=1/5, 1/3 and 1/1) to give the title compound as brown oil (6.95 g, yield: 92%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[C:10]=1[NH2:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>O1CCCC1.[Pd]>[Si:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[C:10]=1[NH2:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is vigorously stirred under hydrogen atmosphere at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by silica gel column chromatography (ethyl acetate/n-hexane=1/5, 1/3 and 1/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C(=CC=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.